Praseodymium;tin
Description
Overview of Rare Earth-Tin Intermetallic Systems
Intermetallic compounds formed between rare-earth (RE) elements and tin (Sn) are a significant subgroup within the broader class of rare-earth intermetallics. These systems are part of extensive research in materials science due to the diverse and fascinating physical properties they exhibit. numberanalytics.commdpi.com The unique characteristics of these materials arise from the interplay between the localized 4f electrons of the rare-earth elements and the conduction electrons of the metallic lattice. orientjchem.org
Rare earth-tin systems, like other rare earth intermetallics, form a variety of stoichiometric compounds, each with a distinct crystal structure. tuwien.ac.at The specific phases that form are detailed in binary phase diagrams for each RE-Sn pair. asminternational.org These compounds are often synthesized through methods like arc-melting of the constituent elements, sometimes followed by annealing to ensure homogeneity. researchgate.net
A defining feature of rare earth intermetallics is their complex magnetic behavior. orientjchem.org The magnetic moments in these compounds primarily originate from the unpaired 4f electrons of the rare-earth atoms. orientjchem.org This can lead to various magnetic phenomena, including paramagnetism, ferromagnetism, and antiferromagnetism, particularly at low temperatures. aip.orgroyalsocietypublishing.org For instance, many compounds in the LnSn₃ series (where Ln is a lanthanide) exhibit Curie-Weiss behavior at higher temperatures and order antiferromagnetically at low temperatures (Néel points). aip.org The study of these magnetic properties is crucial for both fundamental understanding of solid-state physics and for potential applications in magnetic materials. orientjchem.org
Significance of Praseodymium-Tin Intermetallics within Materials Science Research
Within the family of rare earth-tin systems, praseodymium-tin (Pr-Sn) intermetallics have garnered specific academic interest due to their intriguing structural and physical properties. Praseodymium, as a rare-earth element, contributes its unique 4f electron configuration, which leads to complex magnetic and electronic phenomena when alloyed with tin. wikipedia.org Research into Pr-Sn compounds provides a platform for investigating fundamental concepts such as crystal-field interactions, magnetic ordering, and the behavior of highly correlated electron systems. royalsocietypublishing.org
The Pr-Sn binary system includes several stable intermetallic compounds, each with a defined crystal structure. asminternational.org The study of the Pr-Sn phase diagram and the crystallographic data of its phases is fundamental to understanding the material's behavior. asminternational.org
Table 1: Crystallographic Data for Praseodymium-Tin (Pr-Sn) Phases
| Phase | Composition (wt% Sn) | Pearson Symbol | Space Group | Prototype | Citation |
|---|---|---|---|---|---|
| (βPr) | 0 to ~3 | cI2 | Im-3m | W | asminternational.org |
| (αPr) | 0 to ~3 | hP4 | P6₃/mmc | La | asminternational.org |
| Pr₃Sn | 24.8 | cP4 | Pm-3m | AuCu₃ | asminternational.org |
| Pr₂Sn | 39.8 | oP12 | Pnma | PbCl₂ | asminternational.org |
| Pr₅Sn₃ | 40.5 | hP16 | P6₃/mcm | Mn₅Si₃ | asminternational.org |
| Pr₅Sn₄ | 48.3 | oP36 | Pnma | Sm₅Ge₄ | asminternational.org |
| Pr₁₁Sn₁₀ | 52.1 | tI84 | I4/mmm | Ho₁₁Ge₁₀ | asminternational.org |
| PrSn | 59.5 | oC8 | Cmcm | CrB | asminternational.org |
| Pr₃Sn₅ | 67.2 | oC32 | Cmcm | Pu₃Pd₅ | asminternational.org |
| Pr₃Sn₇ | 74.4 | oC40 | Cmmm | Gd₃Sn₇ | asminternational.org |
| PrSn₃ | 80.6 | cP4 | Pm-3m | AuCu₃ | asminternational.org |
| (βSn) | ~100 | tI4 | I4₁/amd | Sn | asminternational.org |
| (αSn) | ~100 | cF8 | Fd-3m | C (diamond) | asminternational.org |
The magnetic properties of Pr-Sn compounds are a primary focus of research. For example, PrSn₃ exhibits Curie-Weiss behavior and orders antiferromagnetically at a Néel temperature of 8.6 K. aip.org Similarly, the ternary inverse perovskite compound (Pr₃N)Sn orders antiferromagnetically at a significantly higher temperature of 48 K and shows metallic characteristics in its electrical resistivity. researchgate.net The study extends to more complex ternary and quaternary systems, where praseodymium and tin are combined with transition metals or other elements. Compounds like PrRu₄Sn₆, PrCu₂Sn₂, and Pr₂Pd₄Sn₇ have been synthesized and studied to understand their crystal structure and physical properties, such as the absence of long-range magnetic order down to 2 K in PrRu₄Sn₆. researchgate.netarxiv.orgosti.gov These investigations are crucial for uncovering new quantum phenomena and for developing materials with tailored magnetic and electronic properties. numberanalytics.comresearchgate.net
Properties
Molecular Formula |
PrSn |
|---|---|
Molecular Weight |
259.62 g/mol |
IUPAC Name |
praseodymium;tin |
InChI |
InChI=1S/Pr.Sn |
InChI Key |
CKRUJCWIODVFKQ-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Pr] |
Origin of Product |
United States |
Phase Equilibria and Thermodynamic Investigations of Praseodymium Tin Systems
Binary Praseodymium-Tin Phase Diagram Analysis
The Praseodymium-Tin (Pr-Sn) binary system has been the subject of numerous investigations to establish its phase diagram and the thermodynamic properties of its constituent phases. These studies are fundamental to understanding the interactions between praseodymium, a reactive rare-earth element, and tin.
Experimental Determination of Phase Boundaries
The experimental determination of the Pr-Sn phase diagram has been carried out by various research groups over the years. Early investigations laid the groundwork, though some inconsistencies were present. For instance, a study reported the existence of several congruently melting compounds, including Pr2Sn3 and Pr2Sn, alongside multiple eutectic temperatures. However, subsequent, more refined studies did not confirm the Pr2Sn3 phase and revised the Pr2Sn compound to be Pr5Sn3.
Modern assessments rely on a combination of experimental techniques, such as X-ray Diffraction (XRD) for phase identification, Differential Thermal Analysis (DTA) to detect phase transition temperatures, and metallography to observe microstructures. A critical evaluation of all available experimental data, including phase diagrams and thermodynamic properties, is essential to resolve inconsistencies and construct a reliable phase diagram. snu.ac.krresearchgate.netsnu.ac.kr This systematic analysis considers the periodic trends observed across the lanthanide series to help validate experimental findings and estimate unknown data points. snu.ac.krresearchgate.net
Advanced Thermodynamic Modeling and Optimization Approaches
To develop a comprehensive and self-consistent understanding of the Pr-Sn system, advanced thermodynamic modeling techniques are employed, primarily using the CALPHAD (CALculation of PHAse Diagrams) method. snu.ac.krresearchgate.netresearchgate.net This approach involves creating mathematical models that describe the Gibbs free energy of each phase in the system.
A key aspect of this modeling is the description of the liquid phase. For the Pr-Sn system, the Modified Quasichemical Model is often utilized because it effectively accounts for the short-range ordering behavior common in liquid metallic solutions. snu.ac.krresearchgate.netsnu.ac.kr The intermetallic compounds are typically treated as stoichiometric phases or modeled with sublattice models to account for any homogeneity ranges. researchgate.net
The optimization process involves fitting the model parameters to the critically evaluated experimental data, including phase boundary information and thermodynamic properties like enthalpies of formation. researchgate.net This results in a set of self-consistent thermodynamic functions that can be used to calculate the phase diagram and the thermodynamic properties of the alloys at various temperatures and compositions. snu.ac.krresearchgate.net This systematic approach helps to resolve discrepancies in experimental data and predict phase relationships in regions where experimental information is scarce. researchgate.net
Identification of Stoichiometric and Non-Stoichiometric Intermetallic Phases
Numerous intermetallic compounds have been identified in the Pr-Sn binary system through crystallographic studies. However, discrepancies exist in the literature regarding the exact number and stoichiometry of these phases. For example, early reports mentioned phases such as PrSn2, Pr2Sn3, Pr3Sn7, and Pr2Sn5, which were not all confirmed in later, more detailed investigations.
A comprehensive review and crystallographic analysis have confirmed the existence of several stable intermetallic compounds. These phases are characterized by distinct crystal structures. For instance, Pr5Sn3 has been identified with the Mn5Si3-type structure, while PrSn3 adopts the cubic AuCu3-type structure. osti.gov Other reported phases include Pr3Sn, Pr3Sn5, Pr3Sn7, and Pr2Sn5. x-mol.net The magnetic properties of several of these compounds have also been investigated, revealing complex behaviors such as metamagnetism in Pr2Sn5 and PrSn2, and weak ferromagnetism in Pr3Sn7. researchgate.net
| Compound | Crystal Structure Type | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| PrSn3 | AuCu3 | Pm-3m | a = 4.719 | osti.govcapes.gov.br |
| Pr5Sn3 | Mn5Si3 | P63/mcm | a = 9.215, c = 6.696 | |
| α-Pr3Sn5 | Pu3Pd5 | Cmcm | a = 10.18, b = 8.21, c = 10.54 | |
| Pr3Sn7 | Ce3Sn7 | Cmmm | a = 4.511, b = 25.823, c = 4.604 | |
| Pr2Sn5 | Ce2Sn5 | |||
| PrSn2 | NdSn2 (ZrGa2) |
Ternary Praseodymium-Containing Tin Systems and Phase Relationships
The addition of a third element to the Pr-Sn system introduces further complexity, leading to the formation of ternary intermetallic compounds and modified phase equilibria. The study of these ternary systems is crucial for the development of new materials with tailored properties.
The Praseodymium-Iron-Tin Ternary System
Investigations into the R-Fe-Sn (where R is a rare-earth element) systems have revealed the formation of several intermediate phases. For systems with light rare-earth elements like praseodymium, two main ternary compounds have been observed: RFexSn2 and R6Fe13Sn. lnu.edu.ua The Pr-Fe-Sn system, in particular, has been studied to determine its phase diagram and the crystal structure of its ternary compounds. dntb.gov.ua A specific phase, PrFe0.4Sn2, has been identified and its crystal structure analyzed. dntb.gov.ua The formation and properties of these ternary stannides are of interest due to the diverse magnetic behaviors observed in related R-Fe-Sn compounds. lnu.edu.ua
| Compound Formula | Structural Information | Reference |
|---|---|---|
| PrFexSn2 | A known intermediate phase in light rare-earth-Fe-Sn systems. | lnu.edu.ua |
| PrFe0.4Sn2 | Crystal structure has been determined. | dntb.gov.ua |
| Pr6Fe13Sn | A known intermediate phase in light rare-earth-Fe-Sn systems. | lnu.edu.ua |
Platinum-Tin-Praseodymium Ternary Systems
The introduction of platinum into the Pr-Sn binary system leads to the formation of distinct ternary intermetallic compounds. The compound PrPtSn has been synthesized and characterized, revealing an orthorhombic crystal structure with the space group Pnma. osti.govresearchgate.netresearchgate.net This structure is isostructural with the TiNiSi-type. researchgate.net
Physical property measurements of PrPtSn show no evidence of long-range magnetic ordering down to very low temperatures (0.4 K), which is likely due to the singlet ground state of the Pr³⁺ ion, leading to van Vleck paramagnetism below 20 K. researchgate.net The magnetic susceptibility at higher temperatures follows a Curie-Weiss behavior, with significant anisotropy observed between the different crystallographic axes. researchgate.net The study of related systems like Nd-Pt-Sn reveals a remarkable variety of ternary compounds, suggesting that the Pt-Sn-Pr system may also host a wealth of complex intermetallics. acs.org
| Compound | Crystal Structure Type | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| PrPtSn | TiNiSi | Orthorhombic | Pnma | osti.govresearchgate.net |
Other Relevant Praseodymium-Tin-Based Ternary Systems (e.g., R-Cu-Sn)
The inclusion of a third element, such as copper, into the Pr-Sn binary system can significantly alter its phase equilibria and lead to the formation of new ternary compounds with unique crystal structures and physical properties.
Investigations into the broader rare earth (R)-Cu-Sn systems provide valuable insights into the behavior of the Pr-Cu-Sn system. For instance, studies on the Sm-Cu-Sn ternary system have revealed the formation of several ternary compounds. DSC (Differential Scanning Calorimetry) analyses within these studies have shown a limited stability range for isotypic R₂Cu₄₋ₓSn₅₊ₓ compounds, including for praseodymium (Pr), which exists in a temperature range of 496–783 K.
The equilibrium phases in the related Cu-Pr binary system include several intermediate compounds such as Cu₆Pr, Cu₅Pr, Cu₄Pr, Cu₂Pr, and CuPr, each with its own stability range and melting behavior. This complexity in the binary system suggests that the ternary Pr-Cu-Sn system will also exhibit a rich and complex phase diagram.
In a similar vein, the phase equilibria of the Mg-Sn-Pr ternary system at 500 °C have been explored, revealing the existence of seven ternary phases. x-mol.net Among these, the crystal structures for τ₁ (MgSnPr) and τ₂ (MgSn₂Pr) were confirmed, while five other new ternary compounds were identified. x-mol.net This study also determined the solubility of magnesium in several Pr-Sn binary compounds, indicating that the introduction of a third element can lead to significant solid solutions. x-mol.net For example, the solubility of Mg in PrSn₃ is approximately 11 at.%. x-mol.net
The following table summarizes the key features of the Pr-Cu-Sn and a related ternary system:
| System | Investigated Temperature | Ternary Compounds/Features | Key Findings |
| Pr-Cu-Sn | 496–783 K | Pr₂Cu₄₋ₓSn₅₊ₓ | This isotypic compound shows a limited temperature range of stability. |
| Mg-Sn-Pr | 500 °C | τ₁ (MgSnPr), τ₂ (MgSn₂Pr), and five other new ternary compounds. | Seven ternary phases were observed, with significant solubility of the third element in the binary compounds. x-mol.net |
These findings underscore the importance of systematic experimental investigations to fully characterize the phase relationships and thermodynamic properties of Pr-Sn-based ternary systems.
High-Pressure Induced Phase Transformations in Praseodymium-Tin Systems
The application of high pressure is a powerful tool to induce phase transformations in intermetallic compounds, leading to the formation of new, often metastable, phases with novel physical properties. High-pressure studies on Pr-Sn systems can reveal changes in crystal structure, electronic configuration, and magnetic ordering.
Research on the effects of high pressure on praseodymium-tin compounds has provided insights into their structural stability and magnetic behavior under extreme conditions. One notable study focused on the pressure-induced magnetic phase transition in the compound PrSn₃ . researchmap.jp This investigation, conducted at pressures up to approximately 10 GPa, explored how the magnetic properties of this intermetallic change as the interatomic distances are reduced. researchmap.jp
In a broader context, high-pressure synthesis is a well-established method for creating new materials. For example, the hexagonal high-pressure (HP) modifications of ternary compounds like REPtSn (where RE = La, Pr, Sm) have been successfully prepared from their normal-pressure (NP) counterparts under conditions of 9-14 GPa and 1050-1400 °C. researchgate.net In the case of HP-PrPtSn, it adopts the ZrNiAl-type structure and exhibits paramagnetic behavior. researchgate.net This demonstrates that pressure can induce significant structural changes from the orthorhombic TiNiSi-type structure of NP-PrPtSn. researchgate.netacs.org
The general principles of pressure-induced phase transformations involve the reduction of interatomic distances, which can lead to changes in coordination number, electronic band structure, and the stability of different crystal lattices. These transformations are often accompanied by changes in physical properties such as electrical resistivity and magnetic susceptibility.
The following table summarizes the findings of a high-pressure study on a Pr-Sn compound:
| Compound | Pressure Range | Experimental Technique | Key Findings |
| PrSn₃ | Up to ~10 GPa | Not specified in abstract | Investigation of a pressure-induced magnetic phase transition. researchmap.jp |
| HP-PrPtSn | 10.5 GPa | Multianvil high-pressure synthesis | Formation of a hexagonal ZrNiAl-type structure from an orthorhombic normal-pressure phase. researchgate.netacs.org |
Further high-pressure studies on various Pr-Sn compounds are necessary to fully map out their high-pressure phase diagrams and to discover new pressure-induced phases with potentially enhanced properties.
Synthesis Methodologies for Praseodymium Tin Intermetallic Compounds
Bulk Synthesis Techniques for Praseodymium-Tin Intermetallics
Bulk synthesis methods are primarily aimed at producing polycrystalline samples, which are often used as precursors for single-crystal growth or for studies where macroscopic properties are of interest.
Arc-melting is a standard and effective method for synthesizing polycrystalline praseodymium-tin intermetallic compounds. sci-hub.se This technique involves melting high-purity elemental praseodymium and tin together in the desired stoichiometric ratio. The process is conducted in an inert atmosphere, typically high-purity argon, to prevent oxidation of the reactive rare-earth metal. sci-hub.sensf.gov
The raw materials, praseodymium (Pr) and tin (Sn), are placed on a water-cooled copper hearth inside the arc furnace. sci-hub.se A tungsten electrode generates an electric arc that melts the constituents at temperatures that can exceed 3000°C. To ensure the resulting alloy is chemically homogeneous, the solidified ingot, often called a button, is typically flipped over and re-melted multiple times. nsf.govacs.org This repeated melting helps to evenly distribute the components throughout the sample. icm.edu.pl The rapid cooling inherent to this method on the water-cooled hearth can sometimes lead to the formation of metastable phases or disordered structures.
| Parameter | Typical Value/Condition | Purpose |
| Starting Materials Purity | ≥99.9% | To minimize impurities that can affect material properties. nsf.gov |
| Atmosphere | High-purity Argon | To prevent oxidation of reactive elements like Praseodymium. nsf.gov |
| Melting Cycles | 4-5 times | To ensure chemical homogeneity of the resulting ingot. nsf.govacs.org |
| Cooling | Rapid, on water-cooled copper hearth | Solidifies the melt into a polycrystalline button. sci-hub.se |
This interactive table summarizes the typical parameters for arc-melting Pr-Sn intermetallics.
Following arc-melting, the polycrystalline buttons are almost always subjected to an annealing or heat treatment process. nih.govoaepublish.com Annealing is crucial for achieving thermodynamic equilibrium, promoting the formation of the desired crystal structure, and relieving internal stresses induced during the rapid solidification of the melt.
The arc-melted ingot is sealed in an evacuated quartz tube or another inert container to prevent oxidation at elevated temperatures. The sample is then heated in a furnace to a specific temperature, held there for an extended period (from days to weeks), and then slowly cooled back to room temperature. nih.gov The annealing temperature is chosen to be high enough to allow for atomic diffusion but below the melting or peritectic decomposition point of the target phase. For instance, some praseodymium-ruthenium compounds are homogenized at temperatures between 500°C and 600°C for several days. osti.gov This process facilitates the growth of larger crystal grains and ensures the formation of a phase-pure, ordered intermetallic compound. oaepublish.com
| Treatment Step | Description | Purpose |
| Sample Preparation | Sealing the ingot in an evacuated quartz ampoule. | Prevents oxidation during high-temperature treatment. |
| Heating | Ramping to a specific temperature below the melting point. | Provides thermal energy for atomic diffusion. |
| Dwelling | Holding at the annealing temperature for an extended period (days to weeks). nih.gov | Allows the system to reach thermodynamic equilibrium and form the desired phase. nih.gov |
| Cooling | Slow, controlled cooling to room temperature. | Prevents the formation of quenched, disordered phases. |
This interactive table outlines the general steps in annealing protocols for Pr-Sn intermetallics.
High-pressure, high-temperature (HP-HT) synthesis is a powerful technique to form intermetallic phases that are not stable under ambient pressure conditions. amazonaws.com Applying high pressure can alter thermodynamic stabilities, enabling the formation of new compounds with unique crystal structures and properties. amazonaws.com This method has been successfully used to synthesize rare earth-tritin compounds (RESn₃), including PrSn₃, which adopt the cubic AuCu₃-type structure. amazonaws.comresearchgate.net
In a typical HP-HT experiment, stoichiometric mixtures of the elements are subjected to pressures of several gigapascals (GPa) and simultaneously heated to high temperatures. For example, the synthesis of some RESn₃ compounds has been achieved at pressures up to 8.5 GPa (85 kbars) and temperatures up to 1400°C. amazonaws.com The synthesis is often carried out in a tetrahedral-anvil or belt-type apparatus. amazonaws.commpg.de Once formed, these high-pressure phases can often be retained in a metastable state upon quenching to ambient conditions. amazonaws.com
| Compound System | Pressure Range (kbars) | Temperature Range (°C) | Resulting Phase |
| Tb-Sn₃ | 25-85 | 600-1350 | TbSn₃ (AuCu₃ type) |
| Dy-Sn₃ | 25-85 | 600-1400 | DySn₃ (AuCu₃ type) |
| Ho-Sn₃ | 30-85 | 600-1400 | HoSn₃ (AuCu₃ type) |
| Er-Sn₃ | 40-85 | 600-1400 | ErSn₃ (AuCu₃ type) |
| Pr-Sn₃ | Ambient/High Pressure | N/A | PrSn₃ (AuCu₃ type) confirmed. amazonaws.com |
This interactive table presents data on the high-pressure synthesis of various rare earth-tritin compounds, demonstrating the conditions required for their formation. amazonaws.com
Annealing and Controlled Heat Treatment Protocols
Single Crystal Growth of Praseodymium-Tin Intermetallic Phases
The growth of large, high-quality single crystals is essential for investigating the anisotropic physical properties of materials. dokumen.pub For praseodymium-tin intermetallics, several techniques are employed, with the choice largely depending on the phase diagram and melting behavior of the target compound.
The Bridgman and Czochralski methods are classic techniques for growing large single crystals from a melt. osti.gov Both are best suited for materials that melt congruently (i.e., the solid and liquid phases have the same composition at the melting point). icm.edu.pl
In the Bridgman method, a polycrystalline charge of the material is melted in a crucible with a conical tip, which is then slowly lowered through a temperature gradient. osti.gov Crystallization begins at the cooler tip, and a single crystal propagates upward as the crucible moves.
The Czochralski technique involves melting the material in a crucible and then dipping a seed crystal into the melt. icm.edu.plosti.gov The seed is slowly pulled upward while rotating, drawing a large, cylindrical single crystal from the melt. osti.gov While these methods can produce very large and high-quality crystals, their application to the Pr-Sn system is limited because many Pr-Sn intermetallic phases melt incongruently, decomposing before they melt. psu.edu
The most common and versatile method for growing single crystals of praseodymium-tin compounds is the metal-flux technique. acs.org This method is a type of high-temperature solution growth where one of the constituent elements, typically the one with the lower melting point, is used in large excess to act as a solvent or "flux". psu.eduucla.edu For the Pr-Sn system, tin itself is an ideal flux due to its relatively low melting point and high boiling point. znaturforsch.com
In this method, the constituent elements (Pr and Sn, and sometimes a third element) are combined in a non-stoichiometric ratio with a large excess of tin. The mixture is placed in an inert crucible, such as alumina (B75360) (Al₂O₃), and sealed in an evacuated quartz tube. nsf.govacs.org The assembly is heated to a high temperature (e.g., 1150-1175 °C) to dissolve the praseodymium into the liquid tin flux. nsf.govacs.org The solution is then cooled very slowly over a long period. As the temperature decreases, the solubility of the Pr-Sn intermetallic phase in the tin flux reduces, leading to the nucleation and growth of single crystals. psu.edu
Once the growth is complete and the furnace has cooled to a temperature still above the melting point of the flux, the excess liquid tin is separated from the grown crystals. This is commonly achieved by inverting the quartz tube assembly and placing it in a centrifuge to decant the molten flux, leaving the solid crystals behind on a quartz wool filter. ucla.edu This method has been successfully used to grow single crystals of various compounds, including Pr₃Co₂₊ₓGe₇₋ᵧSnᵧ and Pr₂Co₃Ge₅, using a tin flux. nsf.govacs.org
| Target Compound | Reactant Ratio (example) | Max Temperature (°C) | Cooling Profile | Resulting Crystals |
| Ln₃Co₂₊ₓGe₇₋ᵧSnᵧ | 1 (Ln₃Co₂Ge₇) : 20 (Sn) | 1175 | Dwell 24h, cool to 815°C at 3°C/h | Plate-like crystals up to ~1 mm in length. nsf.gov |
| Pr₅Co₄₊ₓGe₁₃₋ᵧSnᵧ | 3 Pr : 2 Co : 7 Ge : 20 Sn | 1175 | Heat at 100°C/h, dwell, cool to 815°C | Small platelike crystals. acs.org |
| CeCu₂Ge₂ | Ce₀.₀₅Cu₀.₄₇₅Ge₀.₄₇₅ | 1190 | Cool to 825°C over 200h | Demonstrates general flux growth principle. psu.edu |
This interactive table summarizes parameters for the metal-flux synthesis of various intermetallic compounds, including Pr-Sn based materials. nsf.govpsu.eduacs.org
Bridgman and Czochralski Growth Techniques
Synthesis of Nanostructured and Thin Film Praseodymium-Tin Intermetallics
The fabrication of praseodymium-tin intermetallics as nanostructures and thin films requires specialized techniques that allow for precise control over composition and morphology at the nanoscale. These methods are essential for developing materials with enhanced properties compared to their bulk counterparts.
Sputtering is a physical vapor deposition (PVD) technique widely used for producing high-quality thin films. americanelements.com The process takes place in a vacuum chamber where atoms are ejected from a solid target material by bombarding it with high-energy ions, typically from an inert gas plasma like argon. americanelements.com These ejected atoms then travel and deposit onto a substrate, forming a thin film of the target material. americanelements.com
For praseodymium-tin systems, a composite target of a specific Pr-Sn stoichiometry would be used. Radio frequency (RF) magnetron sputtering is a common and efficient method for depositing thin films from compound or insulating targets. researchgate.net This technique has been successfully employed to deposit thin films containing praseodymium, such as praseodymium-doped indium-zinc-oxide (PrIZO). researchgate.net In such a process, parameters like sputtering power, chamber pressure, and the partial pressure of reactive gases (e.g., oxygen) are carefully controlled to achieve the desired film quality and properties. researchgate.net While specific reports on sputtering of Pr-Sn intermetallic films are not widespread, the general applicability of the technique makes it a primary candidate for their fabrication. americanelements.comnbsvip.com
Table 1: Representative RF Magnetron Sputtering Parameters for Praseodymium-Containing Thin Films Data based on the deposition of PrIZO thin films. researchgate.net
| Parameter | Value | Purpose |
| Target Composition | Pr:In:Zn = 0.1:1:1 wt% | Source material for the thin film. |
| Sputtering Power | 80 W | Controls the deposition rate and energy of sputtered atoms. |
| Sputtering Pressure | 0.7 Pa - 1.3 Pa | Affects the mean free path of sputtered atoms and film density. |
| Carrier Gas | Argon (Ar) | Provides ions for bombarding the target. |
| Substrate | Alkali-free glass | The surface onto which the film is deposited. |
| Deposition Temperature | Room Temperature | Influences film crystallinity and stress. |
Solution-based synthesis methods offer a versatile and cost-effective approach to producing nanostructured intermetallic and oxide compounds. maynoothuniversity.ie These "wet chemistry" routes, such as coprecipitation and the polymeric precursor method, allow for excellent control over particle size, morphology, and composition at the atomic level. maynoothuniversity.ieacs.org
One prominent example is the synthesis of pyrochlore-type praseodymium stannate (Pr₂Sn₂O₇) nanoparticles via a coprecipitation method. maynoothuniversity.ie This process involves the precipitation of precursors from a solution, followed by thermal treatment. Initially, praseodymium nitrate (B79036) hexahydrate and sodium stannate trihydrate are dissolved in water. maynoothuniversity.ie The mixture is stirred, and the resulting precipitate is separated by centrifugation, washed, and dried. maynoothuniversity.ie A final high-temperature calcination step (e.g., at 1200 °C) is required to form the crystalline pyrochlore (B1171951) phase. maynoothuniversity.ie
Another relevant technique is the polymeric precursor method, which has been used to synthesize praseodymium-doped tin oxide (SnO₂:Pr) nanoparticles. acs.org This method leads to a significant reduction in average particle size, for instance, from 11 nm down to 4 nm, as the praseodymium content is increased up to 10.0 mol %. acs.org Such techniques demonstrate the feasibility of producing complex Pr-Sn oxide nanostructures, which can be precursors to intermetallic compounds after a subsequent reduction step.
Table 2: Comparison of Wet Chemistry Routes for Pr-Sn Based Nanoparticles
| Synthesis Method | Compound | Precursors | Key Process Steps | Resulting Material |
| Coprecipitation maynoothuniversity.ie | Pr₂Sn₂O₇ | Pr(NO₃)₃·6H₂O, Na₂SnO₃·3H₂O, Urea | Dissolving precursors, stirring, centrifugation, washing, and calcination at 1200 °C. | Pyrochlore-type nanoparticles. |
| Polymeric Precursor acs.org | SnO₂:Pr | Praseodymium and Tin precursors with a polymerizing agent. | Formation of a polymer-metal complex, followed by heat treatment. | Doped nanoparticles with sizes from 4-11 nm. |
Defect-assisted annealing is a strategic thermal treatment process designed to facilitate the transformation of a chemically disordered alloy into a structurally ordered intermetallic compound. oaepublish.com The core principle is to introduce defects, such as oxygen vacancies or a third element, into the crystal lattice. oaepublish.com These defects lower the energy barrier for atomic diffusion, thereby promoting the rearrangement of atoms into a thermodynamically stable, ordered intermetallic structure at lower temperatures or shorter annealing times than would otherwise be required. oaepublish.com
This technique is particularly effective at the interface between different materials. For example, platinum nanoparticles supported on cerium oxide (CeO₂) can be converted into the intermetallic compound CePt₅ after annealing at high temperatures. oaepublish.com The strong interaction at the metal-oxide interface, which is rich in defects, facilitates this transformation. oaepublish.com The introduction of praseodymium into oxide supports like ceria has been shown to promote the dispersion of noble metals, which is often linked to the creation of defect sites. researchgate.net
While specific studies on defect-assisted annealing for Pr-Sn intermetallics are not detailed in the literature, the principle remains highly relevant. A process could be envisioned where a disordered Pr-Sn alloy or a composite of Pr-oxide and Sn is annealed. The controlled introduction of defects, potentially by manipulating the oxygen partial pressure during annealing, could be a viable pathway to synthesize ordered Pr-Sn intermetallic phases. oaepublish.com
Table 3: Principle of Defect-Assisted Annealing for Intermetallic Synthesis
| Concept | Description | Example |
| Mechanism | Introduction of defects (e.g., oxygen vacancies) to lower the atomic diffusion barrier. oaepublish.com | Disordered fcc-FePt-Fe₃O₄ nanocrystals are annealed to form fully ordered fct-FePt nanocrystals. oaepublish.com |
| Process | Thermal annealing promotes the mutual diffusion of metal atoms into an ordered lattice structure. oaepublish.com | Pt nanocrystals on a CeO₂ support are converted to the intermetallic CePt₅ via high-temperature annealing. oaepublish.com |
| Applicability to Pr-Sn | The method is theoretically applicable to transform disordered Pr-Sn alloys into ordered intermetallic compounds by creating controlled defects. | N/A (Hypothetical) |
Crystallographic Structures of Praseodymium Tin Intermetallic Phases
Binary Praseodymium-Tin Intermetallic Structures
The binary system of praseodymium and tin is characterized by several intermetallic compounds, each with a distinct crystal structure. These structures are fundamental to understanding the material's properties.
Structural Characterization of PrSn₃
The praseodymium-tin compound PrSn₃ crystallizes in the cubic AuCu₃-type structure. asminternational.orgrsc.org This structure is characterized by the space group Pm-3m (No. 221). rsc.orgosti.gov In this arrangement, the praseodymium atoms occupy the corner positions of the cube, while the tin atoms are located at the face-centered positions. This simple cubic structure is a common motif for AB₃ intermetallic compounds. researchgate.net The lattice parameter for PrSn₃ is approximately a = 4.716 Å.
Comprehensive Analysis of Other Binary Pr-Sn Phases
Beyond the well-characterized PrSn₃, the Pr-Sn binary system features a variety of other intermetallic phases. A comprehensive look at these phases reveals a range of crystal structures, which are summarized in the table below. The Pearson symbol is a notation used in crystallography to describe a crystal structure and is composed of two letters followed by a number. The letters denote the crystal family and lattice type, while the number indicates the number of atoms in the unit cell. wikipedia.org
| Phase | Pearson Symbol | Space Group | Prototype |
| Pr₃Sn | cP4 | Pm-3m | AuCu₃ |
| βPr₅Sn₃ | hP16 | P6₃/mcm | Mn₅Si₃ |
| αPr₅Sn₃ | tI32 | I4/mcm | W₅Si₃ |
| Pr₅Sn₄ | oP36 | Pnma | Sm₅Ge₄ |
| PrSn₃ | cP4 | Pm-3m | AuCu₃ |
This table summarizes the crystallographic data for various binary Pr-Sn intermetallic phases, as reported in the literature. asminternational.org
Complex Ternary Praseodymium-Tin Intermetallic Structures
The introduction of a third element into the praseodymium-tin system leads to the formation of even more complex crystal structures. These ternary phases often exhibit unique properties and are of significant interest in materials science.
Hexagonal CeNi₅Sn-Type Structures
A notable example of a ternary praseodymium-tin intermetallic is found in the RNi₅Sn series, where R represents a rare-earth element, including praseodymium. These compounds often crystallize in the hexagonal CeNi₅Sn-type structure. This structure is characterized by the space group P6₃/mmc.
Orthorhombic Gd₃Cu₄Ge₄-Type Structures
Another significant class of ternary praseodymium-tin compounds adopts the orthorhombic Gd₃Cu₄Ge₄-type structure. An example is the R₃Cu₄Sn₄ series of compounds. These materials crystallize in the orthorhombic space group Amm2.
Giant Cubic Unit Cell Structures
Perhaps the most structurally complex ternary praseodymium-tin intermetallics are those with giant cubic unit cells. A prime example is the R₁₁₇Co₅₂₊δSn₁₁₂₊γ family of compounds. These phases are characterized by their exceptionally large cubic unit cells and crystallize in the space group Fd-3m. The exact stoichiometry can vary, as indicated by the δ and γ parameters, leading to a range of compositions and potentially tunable properties.
Pt4Ge6Pr3-Type and Related Platinum-Tin-Praseodymium Structures
A number of ternary praseodymium-tin compounds containing platinum have been synthesized and structurally characterized. Among these, several adopt the Pt4Ge6Pr3-type structure. acs.orgnih.govresearchgate.net
The platinides with the general formula Pt4Sn6R3 (where R represents a rare-earth element such as La, Ce, and Pr) crystallize in the Pt4Ge6Pr3 structure type. acs.orgnih.gov These compounds are orthorhombic, belonging to the space group Pnma. acs.orgnih.gov For the praseodymium-containing compounds, two closely related phases have been identified: Pt4Sn6Pr3 and Pt4Sn6Pr2.91. iastate.eduosti.gov
The compound Pt4Sn6Pr3 is a new variant within the T4E6R3 family (where T is a transition metal, E is a main group element, and R is a rare-earth element). iastate.eduosti.gov In contrast, Pt4Sn6Pr2.91 is a representative of the Pt4Ge6Ce3 type. iastate.eduosti.gov It has been suggested that Pt4Sn6Pr2.91 might be a high-temperature polymorph of Pt4Sn6Pr3, exhibiting disorder on the tin and praseodymium sites. acs.orgnih.gov The structures within this family are generally characterized by complex polyanionic networks of the transition metal and main group element, which form tunnels that encapsulate the rare-earth atoms. iastate.edu
Below is a table summarizing the crystallographic data for these related structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Pt4Sn6Pr3 | Pt4Sn6Pr3 | Orthorhombic | Pnma | 27.623(1) | 4.5958(2) | 9.3499(5) |
| Pt4Sn6Pr2.91 | Pt4Sn6Pr2.91 | Orthorhombic | Pnma | 7.2863(3) | 4.4909(2) | 35.114(2) |
| Pt4Ge6Pr3-type (R=La) | Pt4Sn6La3 | Orthorhombic | Pnma | ~27.6-27.8 | ~4.59-4.64 | ~9.33-9.40 |
| Pt4Ge6Pr3-type (R=Ce) | Pt4Sn6Ce3 | Orthorhombic | Pnma | ~27.6-27.8 | ~4.59-4.64 | ~9.33-9.40 |
Data sourced from multiple studies. acs.orgnih.goviastate.eduosti.gov
Tetragonal NdFeSi Structure Type (e.g., PrFeSn Compounds)
While the provided search results focus heavily on platinum-containing praseodymium-tin compounds, information regarding Pr-Fe-Sn compounds adopting the tetragonal NdFeSi structure type is less direct. The NdFeSi structure type belongs to the general class of ternary intermetallic compounds that exhibit a specific atomic arrangement. Further research would be needed to definitively identify and characterize Pr-Fe-Sn compounds with this particular crystal structure.
However, related research on high-pressure modifications of REPtSn (RE = La, Pr, Sm) compounds reveals a hexagonal ZrNiAl-type structure for HP-PrPtSn, with space group P-62m. researchgate.net This indicates the structural diversity of praseodymium-tin intermetallics under different conditions.
Investigation of Structural Disorder and Non-Stoichiometry in Praseodymium-Tin Compounds
Structural disorder and non-stoichiometry are significant features in a number of praseodymium-tin compounds. iastate.eduosti.gov These phenomena are crucial for understanding the stability and properties of these materials.
A notable example is the Pt4Sn6Pr2.91 compound, which is considered a disordered high-temperature modification of Pt4Ge6Pr3. iastate.edu The disorder in this phase is located on both the tin and praseodymium atomic sites. acs.orgnih.gov This suggests a degree of flexibility in the crystal lattice, allowing for deviations from the ideal stoichiometry.
The synthesis of these compounds often involves using a tin flux, which can lead to the formation of ternary phases with varying compositions. iastate.eduosti.gov For instance, attempts to reproduce binary Pt-Pr phases using a tin flux resulted in the formation of ternary compounds like Pt4Sn6Pr2.91 and Pt4Sn6Pr3, as well as Pt12Sn24Pr4.84. iastate.eduosti.gov The latter crystallizes as a variant of the Ni8Sn16Gd3 type and also exhibits non-stoichiometry. iastate.eduosti.gov
The investigation of the Prn+1ConGe3n+1 homologous series, which can incorporate tin, also highlights the prevalence of structural disorder. acs.org In the compound Pr4Co3+xGe10−ySny, significant disorder and complex atomic site occupancies are observed. acs.org This complexity is a key feature distinguishing it from the related Eu4Ni4−xSn10 structure type. acs.org Advanced techniques such as pair distribution function analysis and electron microscopy are often required to fully elucidate the nature of this local and macroscopic disorder. acs.org
Furthermore, many praseodymium oxides, which can be a component in complex systems, are known to form disordered non-stoichiometric phases at high temperatures. scienceinfo.comwikipedia.org This inherent tendency of praseodymium to form non-stoichiometric oxides can influence the phase equilibria and structural characteristics of more complex praseodymium-tin systems. nanorh.com
Electronic Structure and Chemical Bonding in Praseodymium Tin Intermetallics
Theoretical Computational Approaches to Electronic Structure
Computational methods are indispensable for modeling the complex electronic interactions in Pr-Sn systems. These approaches provide detailed insights into band structures, density of states, and the nature of chemical bonding, which are fundamental to interpreting experimental results.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic nature of intermetallic compounds due to its balance of accuracy and computational cost. annexpublishers.com For Pr-Sn systems, DFT calculations are employed to determine fundamental properties such as the electronic band structure, total and partial density of states (DOS), and equilibrium structural parameters. nsf.gov
Methodologies like the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method, as implemented in codes such as WIEN2k, are frequently used. annexpublishers.comnsf.gov These calculations can map the energy bands along high-symmetry directions in the Brillouin zone, identifying which orbitals contribute to the states at the Fermi level and thus govern the metallic and magnetic behavior. annexpublishers.com By calculating the total energy as a function of the unit cell volume, one can determine theoretical equilibrium lattice constants, bulk moduli, and their pressure derivatives, which can be compared directly with experimental data. nsf.gov
Standard approximations within DFT, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can be insufficient for systems containing rare-earth elements like praseodymium. annexpublishers.comosti.gov The issue lies in the improper description of the strongly correlated 4f electrons of Pr, which are localized and experience strong on-site Coulomb repulsion.
To address this, advanced approaches like the GGA+U method are implemented. nsf.gov This method adds a Hubbard-U term, an on-site Coulomb repulsion parameter, to the GGA functional. acs.org This correction better captures the localization of the 4f electrons, leading to more accurate predictions of the electronic structure, magnetic moments, and the energy gap. nsf.govosti.gov For instance, in studies of praseodymium pnictides, the GGA+U approach was shown to be essential for correctly describing the material as a half-metal, a feature the standard GGA calculation missed. nsf.gov The choice of the U value is critical and is often determined by comparing calculated properties with experimental data or from more advanced theoretical calculations.
Density Functional Theory (DFT) Calculations
Experimental Spectroscopic Probes of Electronic States
Experimental techniques provide direct measurements of the electronic and magnetic states at the nuclear and atomic level, offering crucial data to validate and refine theoretical models.
¹¹⁹Sn Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of tin atoms in Pr-Sn intermetallics. wikipedia.org The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is directly proportional to the s-electron density at the tin nucleus, providing information about the oxidation state and covalent character of the tin bonds. wikipedia.org The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient (EFG) generated by the surrounding charge distribution, reflecting the symmetry of the local atomic site. wikipedia.org
In studies of related rare-earth-gold-tin compounds, such as RE₃Au₆Sn₅ (where RE = Pr), the ¹¹⁹Sn Mössbauer spectra show resonances with isomer shifts typical for intermetallic tin compounds where tin participates in a polyanionic network. researchgate.net The ability to resolve contributions from different crystallographic tin sites is often enhanced by theoretical EFG calculations, which help in the deconvolution of complex spectra. researchgate.net
Table 1: Representative ¹¹⁹Sn Mössbauer Spectroscopy Data for Intermetallic Stannides This table presents typical isomer shift values for intermetallic compounds containing tin within a polyanionic framework, similar to what is expected in Pr-Sn systems.
| Compound Family | Isomer Shift (δ) Range (mm·s⁻¹) relative to CaSnO₃ | Reference |
|---|---|---|
| RE₃Au₆Sn₅ (RE = La, Ce, Pr, Nd, Sm) | 1.73 – 2.28 | researchgate.net |
Note: The presence of two distinct isomer shifts (δ) in CeRuSn indicates two crystallographically and electronically different tin sites.
Nuclear Magnetic Resonance (NMR) spectroscopy of ¹¹⁹Sn and ¹⁴¹Pr nuclei serves as another powerful local probe of the electronic and magnetic properties of Pr-Sn intermetallics. rsc.org A key parameter in the NMR of metallic systems is the Knight shift (K), which is the shift in the resonance frequency of a nucleus in a metal compared to its resonance in a non-metallic, diamagnetic reference compound. wien2k.at
The Knight shift arises from the hyperfine interaction between the nuclear moments and the spin polarization of conduction electrons. ras.rursc.org This interaction is particularly significant in rare-earth intermetallics due to the presence of the 4f magnetic moments. Analyzing the temperature dependence and anisotropy of the Knight shift can provide detailed information about the local spin susceptibility and the nature of the hyperfine fields at the Sn and Pr sites. arxiv.org For example, in studies of the related stannide CeRuSn, ¹¹⁹Sn solid-state NMR was used to probe the local hyperfine fields at two distinct Sn sites, confirming superstructure modulations and a crossover-like transition observed in magnetic susceptibility. arxiv.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. xpsdatabase.net In Pr-Sn compounds, XPS analysis of the Pr 3d and Sn 3d core levels provides critical information.
The Pr 3d core-level spectrum is particularly insightful for understanding the 4f electron configuration. The spectrum for Pr³⁺ compounds is characterized by complex multiplet splitting and the presence of so-called "shake-off" satellite structures that appear at lower binding energies relative to the main spin-orbit split peaks (3d₅/₂ and 3d₃/₂). researchgate.net The intensity ratio and energy separation between the main peak and the satellite are sensitive probes of the Pr valence state and the covalency of its bonding with neighboring atoms. researchgate.net Analysis of the Sn 3d core levels provides complementary information on the chemical state of tin within the intermetallic lattice.
Table 2: Typical Core Level Binding Energies for Praseodymium Compounds from XPS This table provides reference binding energy values for Praseodymium, which are essential for the analysis of Pr-Sn intermetallic spectra.
| Core Level | Feature | Binding Energy (eV) | Reference |
|---|---|---|---|
| Pr 3d₅/₂ | Main Peak (Pr³⁺) | ~934.2 | researchgate.net |
Magnetic Phenomena in Praseodymium Tin Intermetallic Compounds
Hyperfine Interactions and Localized Magnetic Moments
Hyperfine interactions provide a microscopic probe of the local magnetic and electronic environment at a specific atomic nucleus. In praseodymium-tin compounds, studies using techniques like ¹¹⁹Sn Mössbauer spectroscopy allow for the characterization of the magnetic field and electric field gradient experienced by the tin nuclei.
In a magnetically ordered state, the magnetic moments of the praseodymium ions create a magnetic field at the site of the non-magnetic tin atoms. This "transferred hyperfine field" is mediated by the polarization of the conduction electrons.
Studies on PrSn₃ below its Néel temperature have provided a clear characterization of this phenomenon. libretexts.org The specific magnetic structure gives rise to a unique distribution of hyperfine fields at the tin sites.
| Compound | Sn Site Occupancy | Transferred Hyperfine Field (kOe) | Magnetic Splitting |
|---|---|---|---|
| PrSn₃ | 1/3 of Sn nuclei | 67 | Yes |
| 2/3 of Sn nuclei | 0 | No |
Data sourced from reference: libretexts.org.
This observation that one-third of the tin nuclei experience a significant transferred hyperfine field while the remaining two-thirds experience none provides strong evidence for the proposed "antiferromagnetic ordering of the first kind". libretexts.org The spin direction of this field was found to be parallel to the principal axis of the electric field gradient. libretexts.org
The electric field gradient (EFG) at a nucleus is a measure of the deviation of the surrounding electronic charge distribution from perfect cubic symmetry. It interacts with the nuclear quadrupole moment of the nucleus, leading to a splitting of the nuclear energy levels that can be measured spectroscopically.
In the RSn₃ series, including PrSn₃ , the EFG has been investigated through Mössbauer spectroscopy. pwr.edu.pllibretexts.org These studies have shown that the size of the quadrupole interaction is nearly identical across the compounds CeSn₃, PrSn₃, and NdSn₃. pwr.edu.pllibretexts.org This suggests that the local electronic environment at the tin site is very similar in these isostructural compounds. More recent theoretical work has also involved the calculation of EFGs in the RSn₃ series using first-principles methods to better understand the electronic charge distribution at the atomic sites.
Field-Induced Magnetic Form Factors through Polarized Neutron Scattering
Polarized neutron scattering is a powerful technique used to investigate the spatial distribution of magnetization within a material at the atomic level. In the case of praseodymium-tin compounds, this method provides crucial insights into the nature of the magnetic moments.
Studies on single crystals of PrSn₃ using polarized neutron scattering have been conducted to determine the spatial distribution of magnetization induced by an external magnetic field. aip.org At temperatures of 100 K and 20 K, with an applied magnetic field of 42.5 kG, the experimentally measured form factor was found to be in good agreement with the theoretical 4f magnetic form factor calculated for the Pr³⁺ ion. aip.orgosti.gov This indicates that the magnetic moments are well-localized on the praseodymium ions. This result is notable when contrasted with the significant deviations from the 4f magnetic form factor observed in mixed-valence cerium compounds like CeSn₃. aip.org
Furthermore, the localized static susceptibility of PrSn₃, obtained by extrapolating the measured form factor data, aligns well with bulk susceptibility measurements at both 100 K and 20 K. aip.org This consistency between microscopic and macroscopic measurements reinforces the understanding of the localized nature of magnetism in this compound. The use of polarized neutrons allows for the separation of the magnetic scattering from the nuclear scattering, enabling a precise determination of the magnetic structure factors. aps.orgornl.gov
Temperature Dependence of Magnetic Susceptibility and Curie-Weiss Behavior
The magnetic susceptibility of a material describes its response to an applied magnetic field. For many magnetic materials, at temperatures above any magnetic ordering temperature, the susceptibility follows the Curie-Weiss law. wikipedia.org This behavior is characteristic of materials with localized magnetic moments that are paramagnetically disordered due to thermal energy. wikipedia.org
In several praseodymium-tin intermetallic compounds, the temperature dependence of magnetic susceptibility reveals classic Curie-Weiss behavior at higher temperatures. znaturforsch.comresearchgate.net For instance, Pr₂Cu₂Mg exhibits Curie-Weiss behavior, and from this, an experimental magnetic moment of 3.67(2) µB per praseodymium atom has been determined. znaturforsch.com Similarly, studies on REZnAsO (where RE = Pr) also show Curie-Weiss behavior above 100 K, with effective magnetic moments close to the free ion value for Pr³⁺. researchgate.net
Deviations from the Curie-Weiss law are often observed at lower temperatures. znaturforsch.com These deviations can signal the onset of magnetic ordering or be indicative of the influence of the crystal electric field (CEF), which splits the energy levels of the rare-earth ion and affects the thermal population of these levels. znaturforsch.comresearchgate.net For example, in Pr₂Cu₂Mg, deviations from Curie-Weiss behavior are seen below 100 K, which is attributed to CEF effects. znaturforsch.com The compound eventually orders ferromagnetically at a Curie temperature of 12.0(5) K. znaturforsch.com
The study of magnetic susceptibility as a function of temperature is a fundamental tool for characterizing the magnetic properties of these compounds, providing information on the effective magnetic moment of the praseodymium ions and the nature of the magnetic interactions. numberanalytics.com
| Compound | Magnetic Ordering Temperature (K) | Experimental Magnetic Moment (µB/Pr) | Weiss Constant (K) | Reference |
| PrSn₃ | Tₙ = 8.6 | - | - | aip.orgibm.com |
| Pr₂Cu₂Mg | Tₙ = 12.0(5) | 3.67(2) | - | znaturforsch.com |
Crystal Electric Field Effects and their Influence on Magnetic Properties
The crystalline electric field (CEF) plays a paramount role in determining the magnetic properties of rare-earth intermetallic compounds. researchgate.net The CEF arises from the electrostatic field created by the neighboring ions in the crystal lattice, which lifts the degeneracy of the 4f electron energy levels of the rare-earth ion. sfu.ca This splitting of energy levels has profound consequences for the magnetic anisotropy, the magnitude of the magnetic moment, and the temperature dependence of magnetic susceptibility. sfu.caku.dk
In praseodymium compounds, the Pr³⁺ ion has a 4f² electronic configuration. The CEF can split the ground state multiplet, potentially leading to a non-magnetic singlet ground state. ku.dkarxiv.org If the exchange interaction between the Pr ions is not strong enough to overcome the energy gap between the singlet ground state and the first excited magnetic state, long-range magnetic order may be suppressed. iaea.orgresearchgate.net This is the case for elemental praseodymium, which does not order magnetically under normal conditions due to a singlet CEF ground state. arxiv.orgaps.org
However, in many intermetallic compounds, the exchange interaction is sufficient to induce a magnetic moment and produce long-range magnetic order, a phenomenon known as induced magnetism. iaea.org The CEF also dictates the direction of the magnetic moments, leading to significant magnetocrystalline anisotropy. sfu.ca The influence of the CEF is often observed as deviations from Curie-Weiss behavior in magnetic susceptibility measurements at low temperatures, as the thermal population of the CEF levels changes. znaturforsch.com The determination of the CEF parameters is therefore crucial for a comprehensive understanding of the magnetic properties of praseodymium-tin compounds. researchgate.net
Metamagnetic Transitions at Low External Magnetic Fields
A metamagnetic transition is a sharp, field-induced change in the magnetic state of a material. In the context of antiferromagnetic materials, it often involves a transition from an antiferromagnetically ordered state to a more ferromagnetic-like or fully spin-aligned state upon the application of a critical external magnetic field.
Several praseodymium-based intermetallic compounds, including some containing tin, exhibit metamagnetic transitions at relatively low magnetic fields. For example, Pr₃Co₂₊ₓGe₇-ySny shows metamagnetic transitions, although the introduction of tin appears to suppress some of these transitions compared to the pure germanide compound. researchgate.net In the broader family of R₃Ni₂-xSn₇ (where R can be Pr), metamagnetic transitions have been observed for applied fields below 70 kOe. researchgate.net
In PrSn₃, which orders antiferromagnetically at a Néel temperature of about 8.2-8.6 K, high-field magnetization measurements have been used to construct a magnetic phase diagram. aip.orgibm.comjps.jp These measurements reveal field-induced magnetic transitions. jps.jp For instance, at 0.45 K, the magnetoresistance shows steep changes at 7.5 T and 9.5 T, corresponding to these transitions. jps.jp Similarly, Pr₂Cu₂Mg, a ferromagnetic compound, displays a complex magnetization behavior with an additional magnetic transition around 2.5 T. znaturforsch.com These metamagnetic transitions are a manifestation of the competition between the antiferromagnetic exchange interactions, the magnetocrystalline anisotropy (influenced by the CEF), and the Zeeman energy associated with the external magnetic field. nsf.gov
| Compound | Transition Field(s) (T) | Temperature (K) | Reference |
| PrSn₃ | 7.5, 9.5 | 0.45 | jps.jp |
| Pr₂Cu₂Mg | ~2.5 | 4.5 | znaturforsch.com |
| Pr₃Co₂₊ₓGe₇-ySny | < 3 | - | researchgate.net |
Advanced Characterization Techniques for Praseodymium Tin Systems
X-ray Diffraction (Powder and Single Crystal) for Phase and Structural Determination
X-ray diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining the atomic structure of praseodymium-tin (Pr-Sn) compounds. Both powder and single-crystal XRD methods are employed to gain a comprehensive understanding of these materials.
Powder X-ray diffraction (PXRD) is crucial for phase identification in polycrystalline samples. By comparing the experimental diffraction pattern to databases like the JCPDS (Joint Committee on Powder Diffraction Standards) card file, the constituent phases can be identified. For instance, in the synthesis of PrB6, PXRD was used to confirm the formation of the single-phase cubic structure and to determine the optimal reaction time and temperature. researchgate.net Similarly, for Pr-doped SnO2 nanoparticles, XRD patterns confirmed the cubic fluorite crystal structure. researchgate.net The technique is also invaluable for studying phase transitions under pressure. Studies on praseodymium metal have utilized powder diffraction to map its complex phase diagram up to pressures of 205 GPa, identifying various structural transformations. researchgate.netaps.org
Single-crystal X-ray diffraction (SCXRD) provides precise information about the crystal structure, including lattice parameters, space group, and atomic positions. This level of detail is essential for understanding the intricate bonding and coordination environments within Pr-Sn intermetallics. For example, SCXRD was used to refine the crystal structure of PrScO3, revealing the coordination of praseodymium and scandium atoms by oxygen. d-nb.info In the study of praseodymium antimony oxochlorides, SCXRD analysis was key to identifying a new series of compounds and understanding their structural evolution from one-dimensional chains to three-dimensional frameworks. nih.gov The combination of powder and single-crystal data often provides a complete picture, as demonstrated in the investigation of NdRhSn, where both methods were used to determine its ZrNiAl-type structure. researchgate.net
Table 1: Crystallographic Data for Selected Praseodymium-Containing Compounds Determined by X-ray Diffraction
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| PrB6 | Cubic | Pm-3m | a = 4.133 | researchgate.net |
| Pr6O11 | Cubic | Fm-3m | a = 5.46 | researchgate.net |
| PrScO3 | Orthorhombic | Pnma | a = 5.826, b = 8.078, c = 5.584 | d-nb.info |
| NdRhSn | Hexagonal | P-62m | a = 7.413, c = 4.129 | researchgate.net |
| Pr-VII (High Pressure) | Orthorhombic | Imma | a=5.864, b=10.038, c=5.618 | aps.org |
Neutron Diffraction for Magnetic Structure Determination
Neutron diffraction is an indispensable tool for elucidating the magnetic structures of praseodymium-tin compounds. Unlike X-rays, neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal. This interaction allows for the direct determination of the arrangement and orientation of magnetic moments within the crystal lattice.
The magnetic ordering of Pr₆Fe₁₃Sn was investigated using neutron diffraction on powder samples. soton.ac.uk The analysis revealed a collinear antiferromagnetic arrangement of the iron (Fe) and praseodymium (Pr) sublattices. soton.ac.uk Specifically, the magnetic moments within layers sandwiched between tin (Sn) layers are ferromagnetically aligned, and these ferromagnetic blocks are antiferromagnetically coupled to adjacent blocks. soton.ac.uk In Pr₆Fe₁₃Sn, the preferred direction of antiferromagnetism is perpendicular to the c-axis. soton.ac.uk
In another study on Pr₀.₆₇Y₀.₃₃Fe₃(BO₃)₄, elastic neutron powder diffraction was used to study the spin reorientation from an easy-axis to an easy-plane magnetic structure. researchgate.net This transition was found to occur through the formation of an inclined magnetic structure. researchgate.net Neutron diffraction studies on single-crystalline PrNi₂Si₂ revealed a helicoidal spin structure with an incommensurate propagation vector at low temperatures. aps.org This finding contradicted earlier reports on polycrystalline samples that suggested the coexistence of two different magnetic structures, highlighting the importance of sample quality in magnetic structure determination. aps.org
Table 2: Magnetic Structure Parameters for Pr₆Fe₁₃Sn Determined by Neutron Diffraction
| Parameter | Value | Reference |
| Magnetic Ordering | Collinear Antiferromagnetic | soton.ac.uk |
| Wave Vector | q = (0 0 1) | soton.ac.uk |
| Pr Moment at 1.5 K | 2.9(1) µB and 2.70(1) µB | soton.ac.uk |
| Average Ordered Fe Moment | 2.4 µB | soton.ac.uk |
| Moment Direction | Perpendicular to c-axis | soton.ac.uk |
Mössbauer Spectroscopy (specifically ¹¹⁹Sn)
Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, is a powerful technique for probing the local electronic and magnetic environment of tin atoms in praseodymium-tin intermetallic compounds. bnc.hu This method provides valuable information on isomer shifts, quadrupole splittings, and magnetic hyperfine fields at the tin nucleus.
In the RESn₃ (RE = Rare Earth) series of compounds, including PrSn₃, ¹¹⁹Sn Mössbauer spectroscopy has been used to investigate their electronic and magnetic properties. researchgate.netcapes.gov.briaea.org The isomer shifts and quadrupole interactions were found to be nearly identical across all compounds in the series. researchgate.netcapes.gov.briaea.org However, in the magnetically ordered state, the transferred magnetic fields and their orientation relative to the electric-field gradient at the tin sites provide crucial insights into the magnetic structure. researchgate.netcapes.gov.briaea.org An analysis of the transferred fields in PrSn₃ and NdSn₃ indicated that the spin density at the tin nucleus is very similar in both compounds. researchgate.netcapes.gov.br
Studies on other praseodymium-tin containing compounds have also utilized this technique. For instance, in REPd₂Sn₄ (RE = Ce, Pr, Nd) and RE₃Pd₆Sn₁₀ (RE = Ce, Pr), ¹¹⁹Sn Mössbauer spectroscopy was employed to characterize the different tin sites within their complex crystal structures. researchgate.net Similarly, in La₃Pd₄Sn₆ and its praseodymium analogue, the ¹¹⁹Sn Mössbauer spectrum revealed two distinct tin signals, corresponding to the different crystallographic tin sites. acs.org The technique has also been applied to study the intermediate-valent stannide CeRuSn, where ¹¹⁹Sn Mössbauer spectra, in conjunction with NMR, helped to distinguish between two electronically different tin sites at low temperatures. arxiv.org
Table 3: ¹¹⁹Sn Mössbauer Parameters for Selected Praseodymium-Containing Stannides at 78 K
| Compound | Signal | Isomer Shift (δ) / mm s⁻¹ | Quadrupole Splitting (ΔEQ) / mm s⁻¹ | Linewidth (Γ) / mm s⁻¹ | Area / % | Reference |
| PrPd₂Sn₄ | 1 | 1.83 | 0.81 | 0.94 | 24 | researchgate.net |
| 2 | 2.01 | 0.94 | 0.94 | 24 | researchgate.net | |
| 3 | 2.09 | 0.82 | 0.94 | 26 | researchgate.net | |
| 4 | 2.22 | 1.40 | 0.94 | 26 | researchgate.net | |
| Pr₃Pd₆Sn₁₀ | 1 | 1.94 | 1.15 | 0.84 | 48 | researchgate.net |
| 2 | 2.00 | 0.00 | 0.84 | 10 | researchgate.net | |
| 3 | 2.21 | 1.34 | 0.84* | 42 | researchgate.net |
*Parameters were kept fixed during the fitting procedure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique used to investigate the local magnetic and electronic properties of praseodymium-tin compounds. By measuring the resonance frequency of specific nuclei, such as ¹¹⁹Sn, detailed information about hyperfine interactions can be obtained.
In the intermetallic compounds RSn₃ (where R includes Pr), ¹¹⁹Sn NMR has been used to study the Knight shifts. aip.org For PrSn₃, a large, positive, and temperature-dependent Knight shift was observed, which is proportional to the magnetic susceptibility. aip.org This behavior can be understood within the framework of the Ruderman-Kittel-Kasuya-Yosida (RKKY) theory, which describes the indirect coupling between the localized f-electron moments of praseodymium and the nuclear spins of tin via the conduction electrons. researchgate.net
NMR studies have also contributed to understanding the crystal field effects in these materials. For instance, NMR has been used as a tool to study singlet ground state systems, which is relevant to some praseodymium compounds. capes.gov.br Furthermore, ¹¹⁹Sn solid-state NMR has been employed in conjunction with Mössbauer spectroscopy to probe the local hyperfine fields at different tin sites in complex stannides like CeRuSn. arxiv.org In this case, the NMR powder spectra could be fitted with two distinct Sn sites, confirming structural modulations. arxiv.org While some studies suggest that a consistent analysis of Knight-shift data in terms of the RKKY theory may be challenging for all RSn₃ compounds, it provides a valuable framework for interpreting the magnetic behavior of PrSn₃. researchgate.net
Table 4: ¹¹⁹Sn Knight Shift Data for PrSn₃
| Parameter | Observation | Interpretation | Reference |
| Isotropic Knight Shift (Kiso) | Large, positive, temperature-dependent | Proportional to magnetic susceptibility, consistent with RKKY theory | aip.org |
| Anisotropic Knight Shift (Kax) | Temperature-dependent | Arises from pseudo-dipolar interaction between Pr moments and Sn nuclei | aip.org |
| Exchange Interaction (T) | Estimated at -0.2 eV | Based on RKKY theory analysis | researchgate.net |
Scanning Electron Microscopy (SEM) for Intermetallic Layer Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and microstructure of materials at high magnifications. In the context of praseodymium-tin systems, SEM is particularly useful for examining the morphology of intermetallic compound (IMC) layers that form at the interface between tin-based solders and various substrates.
The addition of praseodymium to tin-based solders has been shown to influence the formation and morphology of IMCs. For example, in Sn-Ag-Cu-Ga solders, the addition of Pr leads to the formation of well-distributed PrSn₃ intermetallics. researchgate.net These PrSn₃ particles can act as nucleation sites, refining the microstructure of the solder. SEM analysis reveals the distribution and size of these IMCs within the solder matrix.
At the interface between the solder and a copper substrate, a layer of Cu-Sn IMCs, typically Cu₆Sn₅, is formed. The morphology of this layer is crucial for the mechanical reliability of the solder joint. SEM micrographs show that this IMC layer often has a scalloped or scallop-like structure. gre.ac.uk The thickness and uniformity of this layer can be influenced by factors such as the solder composition, reflow temperature, and aging conditions. gre.ac.uk Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, allows for the elemental analysis of these microstructural features, confirming the composition of the IMCs. For instance, EDS analysis has been used to confirm the presence of ternary Au-Ni-Sn intermetallic compounds at the solder-substrate interface in certain systems.
Table 5: Observations from SEM Analysis of Pr-containing Solders
| System | Observation | Significance | Reference |
| Sn-Ag-Cu-Ga-Pr Solder | Formation of well-distributed PrSn₃ IMCs | Refines solder microstructure, can improve wettability | researchgate.net |
| Sn-Ag-Cu Solder on Cu Substrate | Scalloped Cu₆Sn₅ intermetallic layer at the interface | Morphology affects mechanical properties of the solder joint | gre.ac.uk |
| Pr₄Co₃Ge₁₀-ySny and Pr₅Co₄Ge₁₃-ySny | Used for quantitative analysis of elemental composition | Verified atomic formulas comparable to single crystal refinement | acs.org |
Differential Thermal Analysis (DTA) for Phase Diagram Studies
Differential Thermal Analysis (DTA) is a thermoanalytical technique used to study the thermal properties of materials. It works by measuring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This method is highly effective for determining phase transition temperatures, such as melting, crystallization, and solid-state transformations, making it a crucial tool for constructing phase diagrams of praseodymium-tin systems.
In the investigation of the complete Cd-Pr binary system, DTA was used in combination with other techniques like XRD and SEM to establish the equilibrium phase diagram. nih.gov DTA results were instrumental in identifying the temperatures of various phase transformations, including a transformation in the Cd₂Pr phase between 893 and 930°C. nih.gov
For praseodymium metal itself, DTA has been used to determine eutectic temperatures. For example, in the praseodymium-rich portion of the Pr-Hf system, DTA yielded a eutectic temperature of 933°C. iaea.org In studies of complex systems, DTA, often coupled with thermogravimetric analysis (TGA), provides a comprehensive picture of the material's thermal behavior. For example, in the study of praseodymium(III) dodecanoate, Differential Scanning Calorimetry (DSC), a related technique that measures heat flow, was used to identify the formation of liquid crystalline phases. researchgate.net The construction of P-T (pressure-temperature) phase diagrams for praseodymium has also been informed by thermal analysis techniques, helping to locate triple points where multiple phases coexist in equilibrium. aps.orgresearchgate.net
Table 6: Phase Transition Temperatures for Praseodymium Systems Determined by DTA/DSC
| System | Transition | Temperature (°C) | Reference |
| Cd-Pr | Phase transformation in Cd₂Pr | 893 - 930 | nih.gov |
| Pr-Hf | Pr-rich eutectic | 933 | iaea.org |
| Pr(III) dodecanoate | Solid to Liquid Crystal | Varies with chain length | researchgate.net |
| Pr metal | Pr(II)-Pr(III)-Pr(IV) triple point | ~264 (at 21 GPa) | aps.org |
Functional Applications and Emerging Research Directions for Praseodymium Tin Intermetallics
Advanced Magnetic Materials Research
The magnetic properties of praseodymium-containing intermetallics are a significant area of investigation, with potential applications in both magnetic cooling and high-strength permanent magnets.
Exploration in Magnetic Cooling Systems
Magnetic refrigeration is an emerging, energy-efficient, and environmentally friendly cooling technology that utilizes the magnetocaloric effect (MCE). internationaljournalssrg.orgwikipedia.org The MCE is the thermal response of a magnetic material to an applied magnetic field, where the material heats up when magnetized and cools down when demagnetized. internationaljournalssrg.orgwikipedia.org The efficiency of a magnetic refrigerant is characterized by its magnetic entropy change and refrigerant capacity (RC).
While gadolinium (Gd) and its alloys are well-known for their large MCE near room temperature, research into materials for cryogenic applications has highlighted the potential of praseodymium-based intermetallics. internationaljournalssrg.orgmdpi.com For instance, the intermetallic compound PrNi₅ has demonstrated a significant magnetocaloric effect, making it suitable for refrigeration in the millidegree Kelvin temperature range. google.comwikipedia.org This compound is valued for its large cooling entropy and the fact that its specific heat peak occurs at very low temperatures. google.com The search for new materials with enhanced MCE continues, and the substitution of elements in known systems, such as Gd-based intermetallics, is a common strategy to tune the magnetic and magnetocaloric properties. mdpi.com
Properties of a Promising Magnetic Refrigeration Material
| Property | Description | Relevance to Magnetic Cooling |
|---|---|---|
| Magnetocaloric Effect (MCE) | Temperature change of a material upon application or removal of a magnetic field. internationaljournalssrg.orgwikipedia.org | The fundamental principle behind magnetic refrigeration. internationaljournalssrg.org |
| Magnetic Entropy Change | A measure of the change in the magnetic disorder of a material. | A key parameter for quantifying the magnitude of the MCE. |
Role in High-Strength Permanent Magnet Development (e.g., as impurity phases)
High-performance permanent magnets, particularly those of the iron-boron-rare earth (Fe-B-RE) type, are critical components in numerous technologies, including computer data storage and medical devices. google.com Neodymium (Nd) is a common rare earth element in these magnets, but praseodymium is also a key constituent, often found alongside neodymium in the raw materials. swinburne.edu.auresearchgate.net In fact, some research has focused on developing praseodymium-rich permanent magnets. google.com
Optical Technologies and Photonics Research
Praseodymium's unique optical properties, stemming from its electronic configuration, make it a valuable element in various photonic applications. When incorporated into host materials, praseodymium ions can absorb and emit light at specific wavelengths, a property exploited in lasers and optical amplifiers.
Dopants in Lasers and Fiber Optics for Signal Amplification
Praseodymium-doped fiber amplifiers (PDFAs) are crucial components in optical communication systems, particularly for amplifying signals in the 1.3-μm (O-band) spectral region. techscience.comfiberoptics4sale.comfiberlabs.com This wavelength band is important for metro and access networks due to low dispersion in silica (B1680970) fibers. fiberoptics4sale.comfiberlabs.com
Key Parameters for Praseodymium-Doped Fiber Amplifiers
| Parameter | Description | Significance |
|---|---|---|
| Host Material | The glass matrix in which praseodymium ions are embedded. | Determines the efficiency of light emission; low-phonon-energy glasses like fluoride (B91410) are preferred. fiberlabs.com |
| Pump Wavelength | The wavelength of light used to excite the praseodymium ions. | Crucial for achieving population inversion and subsequent signal amplification. |
| Signal Wavelength | The wavelength of the optical signal that is to be amplified. | PDFAs are designed to operate in specific communication windows, such as the O-band (around 1.3 μm). fiberlabs.com |
| Gain | The ratio of the output signal power to the input signal power. | A primary measure of the amplifier's performance. techscience.com |
Catalytic Science and Electrocatalysis
The catalytic activity of praseodymium-containing materials is another area of significant research. The ability of praseodymium to exist in multiple oxidation states (primarily +3 and +4) is a key factor in its catalytic performance. nanografi.comstanfordmaterials.com
Praseodymium-Tin Compounds in Electrocatalytic Reactions (e.g., Ethanol (B145695) Oxidation)
Direct ethanol fuel cells (DEFCs) offer a promising alternative for clean energy conversion, but their widespread adoption is hindered by the lack of efficient anode catalysts for the ethanol oxidation reaction (EOR). upc.edu Platinum (Pt) is a commonly used catalyst, but it suffers from poisoning by reaction intermediates. researchgate.net To enhance the catalytic activity and stability, co-catalysts are often incorporated.
Tin has been identified as a beneficial co-catalyst for EOR, and platinum-tin (Pt-Sn) systems have been extensively studied. rsc.orgnih.gov The addition of tin can promote the oxidation of adsorbed CO-like species, thereby improving the catalyst's tolerance to poisoning. nih.gov Recent research has explored the addition of rare earth elements, including praseodymium, to Pt-Sn catalysts. researchgate.net Studies have shown that the introduction of praseodymium to Pt/C catalysts can enhance the performance for ethanol electrooxidation. researchgate.net The synthesis of Pr-doped SnO₂ nanoparticles has also been reported, indicating the feasibility of creating finely dispersed catalytic materials. acs.org While direct studies on Pr-Sn intermetallic compounds for EOR are less common, the synergistic effects observed in related systems suggest that praseodymium-tin materials could be promising candidates for developing more efficient and robust electrocatalysts for fuel cell applications. researchgate.netacs.org
Role of Praseodymium Oxide in Petroleum Refining Catalysis
Praseodymium oxide is a significant catalytic agent in the petrochemical industry, particularly in the fluid catalytic cracking (FCC) of hydrocarbons, a primary process in petroleum refining. samaterials.comresearchgate.net Its primary function is to facilitate the conversion of high-boiling, high-molecular-weight hydrocarbon fractions of crude oil into more valuable, lighter products such as gasoline. samaterials.comsemanticscholar.org The catalytic activity of praseodymium is rooted in its chemical properties, primarily its existence in the +3 oxidation state, which facilitates its role in various catalytic processes. ipc.org
Research has demonstrated that incorporating praseodymium oxide (specifically Pr₆O₁₁, a nonstoichiometric compound that is the most common oxide formed when the metal is burned) into catalyst formulations can enhance their activity, selectivity, and stability. researchgate.netsfa-oxford.com For instance, adding a neodymium-praseodymium form enrichment to a Y-type zeolite molecular sieve creates a catalyst with improved performance for petroleum cracking. researchgate.net
A notable application involves modifying clinoptilolite zeolite with praseodymium oxide to increase the octane (B31449) number of gasoline. researchgate.net In these catalytic systems, the praseodymium oxide acts as a promoter of active sites. researchgate.net The modification of the zeolite with Pr₆O₁₁ is intended to increase the surface area and provide active acid sites for the cracking process. researchgate.net The mechanism involves praseodymium oxide's ability to provide a surface for reactants to interact, which lowers the activation energy required for the chemical reactions to proceed. semanticscholar.org
| Catalyst System | Application | Function of Praseodymium Oxide |
| Pr₆O₁₁-impregnated clinoptilolite zeolite | Gasoline production | Increases octane number by promoting hydrocarbon cracking. researchgate.net |
| Praseodymium-enriched Y-type zeolite | Petroleum cracking | Improves catalyst activity, selectivity, and stability. researchgate.net |
| General Praseodymium Oxide Catalysts | Hydrocarbon cracking | Aids in converting crude oil into gasoline and other products. samaterials.comijew.io |
Thin Film and Coating Technologies
Praseodymium and its compounds, often in conjunction with tin-based materials, are utilized in the creation of advanced thin films and coatings for a range of technological applications. The deposition of these materials is frequently accomplished using sputtering targets. ams.org.cnrsc.org
Praseodymium-based sputtering targets are a key material for thin-film deposition in the semiconductor industry and for creating functional coatings. ams.org.cnrsc.org These coatings enhance the performance and durability of the final products. rsc.org Praseodymium compounds such as Praseodymium(III) nitride are used in high-end semiconductor products. hilarispublisher.com Furthermore, Praseodymium Arsenide is identified as a crystalline solid used as a semiconductor. researchgate.net
A significant area of research involves the fabrication of thin praseodymium oxide films on tin-doped indium oxide (ITO) surfaces. stanfordmaterials.com ITO is a transparent conductor widely used in electronics. An ultrathin layer of praseodymium oxide can be deposited on an ITO surface through cathodic electrodeposition. stanfordmaterials.com Praseodymium oxide is of great interest for sensor and semiconductor applications due to its unique properties, including a high dielectric constant (k ≈ 26-30) and high electrical conductivity. stanfordmaterials.com These functional coatings are also explored for their corrosion resistance; for example, praseodymium oxide reduced to Pr₂O₃ can act as a corrosion inhibitor on substrates like aluminum. researchgate.net Similarly, praseodymium-decorated graphene oxide has been developed as a protective coating against corrosion for magnesium alloys. researchgate.net
Praseodymium sputtering targets are used to create thin films for displays, LEDs, and photovoltaic devices. ams.org.cnrsc.org In displays, rare earth elements including praseodymium are essential for the vibrant colors and energy efficiency of modern screens. wikipedia.org Praseodymium salts are known to color glass an intense and clean yellow, a property leveraged in display technologies. researchgate.net Its optical properties are also utilized in coatings for displays. researchgate.net
In the photovoltaic sector, praseodymium's role is multifaceted. While not a primary component of the photovoltaic cell itself, it is used in the permanent magnets of wind turbine generators, a key renewable energy technology. science.gov More directly, thin-film technologies crucial to photovoltaics often rely on tin-based materials like indium tin oxide (ITO) or fluorine-doped tin oxide. science.gov Praseodymium-based coatings can be applied to these tin-containing layers. stanfordmaterials.com Additionally, praseodymium is used as a dopant in scintillators, materials that can have applications in photovoltaic technology. The development of perovskite solar cells, another promising photovoltaic technology, also involves tin-based compounds. science.gov
Application in Functional Coatings and Semiconductors
Research on Intermetallic Compound Evolution in Solder Technologies (focus on intermetallic formation, not performance)
In solder technology, the formation of an intermetallic compound (IMC) layer at the interface between the solder and the substrate (typically copper) is essential for creating a strong metallurgical bond. researchgate.net These IMCs, such as Cu₆Sn₅ and Cu₃Sn in tin-based solders, form through the dissolution and reaction of the substrate metal with the tin in the molten solder. Research into lead-free solders, such as tin-silver-copper (Sn-Ag-Cu or SAC) alloys, has included the study of minor alloying additions to control the evolution of these intermetallic compounds.
The addition of the rare earth element praseodymium (Pr) to tin-based solders has been found to significantly influence the formation and growth of IMCs. When trace amounts of Pr are added to Sn-Ag-Cu or Sn-Zn solders, it can refine the microstructure. researchgate.netsemanticscholar.org This refinement includes restraining the growth of the primary IMCs (Ag₃Sn and Cu₆Sn₅) that form during solidification. semanticscholar.orgrsc.org
It is important to note that while a thin, continuous IMC layer is desirable, excessive growth can lead to brittleness. The addition of rare earth elements like praseodymium is a strategy being researched to control this IMC evolution, aiming to create a more refined and stable solder joint microstructure from the point of formation.
| Solder Alloy System | Effect of Praseodymium (Pr) Addition on IMC Formation | Resulting Pr-Sn Compound |
| Sn-9Zn | Refines microstructure; can induce formation of Sn-Pr compounds at higher concentrations. researchgate.net | PrSn₃ researchgate.net |
| Sn-3.8Ag-0.7Cu | Refines microstructure by restraining the growth of Ag₃Sn and Cu₆Sn₅. semanticscholar.orgrsc.org | Not specified |
| Sn-0.3Ag-0.7Cu | Alters microstructure and leads to new compound formation. | Not specified |
Potential in Specialized Alloys for Enhanced Mechanical and Corrosion Resistance
Praseodymium is a valued alloying agent used to enhance the mechanical properties and corrosion resistance of various metals, leading to its use in specialized, high-performance alloys. samaterials.comijew.io While a specific, widely used "praseodymium-tin" structural alloy is not prominent, the principles of its alloying effects are well-documented in other systems, particularly with magnesium.
The addition of praseodymium to magnesium creates high-strength alloys that are used in demanding applications such as aircraft engines. ijew.ioresearchgate.net These alloys exhibit improved strength, especially at elevated temperatures, and enhanced corrosion resistance. ijew.io Research on as-cast ZRE1 magnesium alloys (containing zinc and rare earths) shows that additions of praseodymium refine the grain structure and increase both hardness and ultimate tensile strength. In this context, praseodymium was found to combine with other elements to form a new Mg-Zn-Pr-Ce phase.
Praseodymium's contribution to corrosion resistance is also significant. Surface modification of magnesium alloys using praseodymium, through techniques like ion implantation, can create a thin, praseodymium-rich oxide surface layer. wikipedia.org This passive layer retards the corrosion process. wikipedia.org Similarly, praseodymium oxide itself can serve as a corrosion inhibitor. researchgate.net Research has also explored novel coatings, such as praseodymium-decorated graphene oxide, which act as an effective corrosion barrier for magnesium alloys in acidic environments. researchgate.net
Given that tin alloys themselves possess good ductility and corrosion resistance, the potential exists to further enhance these properties through the addition of praseodymium, following the principles demonstrated in other alloy systems.
| Alloy System / Application | Role of Praseodymium | Observed Improvement |
| Praseodymium-Magnesium Alloys | Alloying agent | Creates high-strength metal for aircraft engines. ijew.ioresearchgate.net |
| ZRE1 Magnesium Alloy | Grain refiner, forms new phases | Increased hardness and ultimate tensile strength. |
| Surface-Treated Magnesium Alloys | Forms a passive oxide surface layer | Enhanced corrosion resistance. wikipedia.org |
| Praseodymium-Decorated Graphene Oxide Coating | Corrosion inhibitor | Provides a barrier against corrosion in acidic media. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
